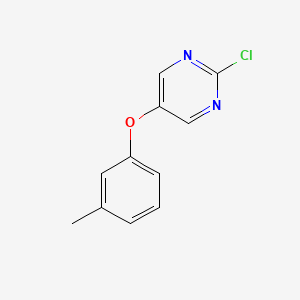

2-Chloro-5-(3-methylphenoxy)pyrimidine

Description

Strategic Importance of Pyrimidine (B1678525) Core Structures in Heterocyclic Chemistry

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, is a ubiquitous motif in nature and synthetic science. Its fundamental importance is cemented by its presence in the nucleobases cytosine, thymine, and uracil, which form the genetic blueprint of all known life. This inherent biological relevance has inspired chemists to explore pyrimidine scaffolds for therapeutic applications, leading to a vast number of FDA-approved drugs for treating a wide array of diseases, including cancer, viral infections, and bacterial ailments.

Beyond its role in medicinal chemistry, the pyrimidine core is a versatile synthetic building block. The nitrogen atoms in the ring influence its electronic properties, making it susceptible to a variety of chemical transformations. The ability to readily modify the pyrimidine skeleton at its various positions allows for the creation of diverse molecular architectures with tailored electronic, physical, and biological properties. This synthetic tractability has made pyrimidines a focal point in the development of functional materials, agrochemicals, and molecular probes.

Significance of Halogenated Pyrimidines as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrimidines, such as 2-chloropyrimidine (B141910), are key precursors in the synthesis of more complex molecules. The carbon-halogen bond is a reactive site that can readily participate in a variety of chemical reactions.

One of the most powerful applications of halogenated pyrimidines is in transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. This enables the facile introduction of a wide range of substituents, including aryl, alkyl, and amino groups, providing a modular approach to building molecular complexity. Furthermore, the halogen atom can be displaced by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, offering another avenue for functionalization. The reactivity of the halogen is dependent on its position on the pyrimidine ring and the electronic nature of other substituents, allowing for selective transformations.

Role of Phenoxy-Substituted Pyrimidines in Advanced Chemical Design and Biological Exploration

The incorporation of a phenoxy group into a pyrimidine structure gives rise to a class of compounds with significant potential in both materials science and pharmacology. The ether linkage provides a degree of conformational flexibility, while the aromatic nature of the phenoxy group can facilitate π-π stacking interactions, which are important for binding to biological targets and for the organization of molecules in functional materials.

In the realm of drug discovery, phenoxy-substituted pyrimidines have been investigated for a variety of biological activities. The phenoxy moiety can be decorated with a wide range of functional groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a specific biological target. This has led to the development of phenoxy-pyrimidine derivatives with anticancer, anti-inflammatory, and antimicrobial properties. In agrochemistry, this class of compounds has been explored for its potential as herbicides and fungicides, with the phenoxy group often playing a crucial role in the molecule's mode of action.

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2O |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

2-chloro-5-(3-methylphenoxy)pyrimidine |

InChI |

InChI=1S/C11H9ClN2O/c1-8-3-2-4-9(5-8)15-10-6-13-11(12)14-7-10/h2-7H,1H3 |

InChI Key |

HRDIULDDEKQZQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CN=C(N=C2)Cl |

Origin of Product |

United States |

Potential Applications in Scientific Research and Development

Role as a Building Block in Medicinal Chemistry

The pyrimidine (B1678525) scaffold is a well-established pharmacophore, and this compound represents a valuable starting point for the synthesis of potential therapeutic agents. The ability to easily modify the 2-position of the pyrimidine ring allows for the systematic exploration of the structure-activity relationship (SAR) of new compound series.

By reacting this compound with various amines, new derivatives can be synthesized and screened for a range of biological activities, including as kinase inhibitors, which are a prominent class of anticancer drugs. The 3-methylphenoxy group can serve to occupy a specific hydrophobic pocket in a target enzyme or receptor, while the substituent introduced at the 2-position can be varied to optimize binding affinity and selectivity. The exploration of derivatives of this compound could lead to the discovery of novel leads for the treatment of cancer, inflammatory diseases, or infectious agents.

Potential Utility in the Agrochemical Sector

Pyrimidines are also a significant class of compounds in the agrochemical industry, with many commercial products containing this heterocyclic core. Phenoxy-pyrimidine derivatives, in particular, have been investigated for their herbicidal and fungicidal properties.

The compound this compound could serve as an intermediate in the synthesis of new agrochemicals. The herbicidal activity of related phenoxy-pyrimidine compounds suggests that derivatives of this molecule could potentially interfere with biological pathways in weeds. Similarly, the fungicidal potential of pyrimidine-based compounds is well-documented, and new derivatives could be effective against a range of plant pathogens. Further synthesis and biological screening of compounds derived from this compound would be necessary to explore these potential applications.

Exploration in the Field of Materials Science

The application of pyrimidine derivatives in materials science is a growing area of research. The electronic properties of the pyrimidine ring, combined with the potential for extended conjugation through the phenoxy group, make compounds like this compound interesting for the development of organic electronic materials.

Derivatives of this compound could be explored for their use in organic light-emitting diodes (OLEDs), where the pyrimidine core could serve as an electron-transporting or emissive component. The ability to tune the electronic properties of the molecule by modifying the substituents could allow for the development of materials with specific photophysical properties, such as desired emission colors and high quantum efficiencies. Furthermore, the potential for these molecules to self-assemble through π-π stacking could be exploited in the design of organic semiconductors and other functional materials.

2 Chloro 5 3 Methylphenoxy Pyrimidine As a Synthetic Intermediate

Utility in Nucleophilic Substitution Reactions

As previously mentioned, the chlorine atom at the 2-position of the pyrimidine (B1678525) ring is highly susceptible to nucleophilic displacement. This provides a reliable method for the synthesis of a wide array of derivatives.

Amination: Reaction with primary or secondary amines can yield 2-amino-5-(3-methylphenoxy)pyrimidines. These products themselves can be valuable intermediates or possess biological activity.

Thiolation: Displacement of the chlorine with a thiol or thiolate anion can produce 2-thioether-substituted pyrimidines.

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides can lead to the formation of 2-ether-substituted pyrimidines.

These reactions are typically high-yielding and can be performed under relatively mild conditions, making this compound an attractive starting material for combinatorial chemistry and the rapid generation of compound libraries.

Applications in Cross-Coupling Methodologies

The utility of this compound is further expanded by its potential to participate in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis and allow for the construction of complex molecular frameworks.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can be used to form new C-C bonds, attaching aryl or vinyl groups to the pyrimidine ring.

Sonogashira Coupling: The coupling with terminal alkynes, also typically palladium-catalyzed, can be used to introduce alkynyl substituents.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds with a wide range of amine coupling partners, offering a complementary approach to direct SNAr amination.

The ability to utilize this compound in such a diverse range of transformations underscores its importance as a versatile building block in the synthetic chemist's toolbox.

Structure Activity Relationship Sar Principles Derived from Pyrimidine Scaffolds

Influence of Halogen and Alkoxy Substituents on Pyrimidine (B1678525) Ring Reactivity and Binding Affinity

The electronic properties of substituents on the pyrimidine ring significantly impact its reactivity and interaction with biological targets. The pyrimidine ring itself is π-deficient due to the presence of two electronegative nitrogen atoms, making positions 2, 4, and 6 particularly electron-deficient.

Halogen Substituents:

Halogens, being electronegative, further decrease the electron density of the pyrimidine ring, influencing its reactivity. For instance, halogen-containing pyrimidine derivatives have been shown to induce osteogenic differentiation. The type of halogen and its position can modulate the biological activity. In a series of pyrimidine derivatives developed as bone anabolic agents, compounds with a 4-bromo or 4-chloro phenyl ring attached to the pyrimidine core were found to be active.

Alkoxy Substituents:

Alkoxy groups, on the other hand, are electron-donating and can increase the electron density of the pyrimidine ring. The placement of these groups is crucial for activity. In the development of inhibitors for the receptor for advanced glycation end products (RAGE), a 3-(N,N-dimethylamino)pyrrolidine analog of 4,6-bisphenyl-2-(3-alkoxyanilino)pyrimidine was identified as a potent inhibitor. Molecular modeling suggested that the improved activity was due to additional hydrogen bonds formed by the nitrogen atom of the pyrrolidine (B122466) ring and interactions within a hydrophobic groove of the RAGE binding site.

The interplay between halogen and alkoxy groups can be seen in the following table summarizing the effects on a hypothetical pyrimidine scaffold:

| Substituent at C2 | Substituent at C4 | Substituent at C5 | Predicted Effect on Ring Reactivity | Potential Impact on Binding Affinity |

| -Cl | -H | -OCH3 | Increased electrophilicity at C2 | May enhance interactions with electron-rich residues in the binding pocket. |

| -H | -Br | -H | Increased electrophilicity at C4 | Can form halogen bonds, contributing to binding. |

| -OCH3 | -Cl | -H | Modulated reactivity, potential for steric hindrance | Can act as a hydrogen bond acceptor. |

Role of Phenoxy and Substituted Phenoxy Moieties in Molecular Recognition and Biological Targeting

The introduction of a phenoxy group to the pyrimidine scaffold adds a significant structural element that can engage in various non-covalent interactions, crucial for molecular recognition and biological targeting.

The phenoxy moiety can participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding site. Furthermore, substituents on the phenoxy ring can fine-tune the electronic properties and steric profile of the entire molecule. For example, in the development of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino partial structure, which is analogous to a substituted phenoxy moiety, strongly influenced both the antiplasmodial activity and cytotoxicity.

In another study, a series of 4-phenoxy-pyridine/pyrimidine derivatives were designed as dual VEGFR-2/c-Met inhibitors. The most promising compound from this series, 23k, demonstrated excellent kinase inhibitory activity and selectivity. Molecular docking studies revealed the binding modes of this compound to its target kinases, highlighting the importance of the phenoxy group in orienting the molecule within the active site.

The following table illustrates how different substitutions on the phenoxy ring can affect biological activity:

| Phenoxy Ring Substituent | Potential Interaction Type | Example Biological Target |

| 4-Fluoro | Halogen bonding, altered electronics | Antiplasmodial targets |

| 3-Methyl | Hydrophobic interactions, steric influence | Not specified |

| 4-Methoxy | Hydrogen bond acceptor, electron-donating | Kinase inhibitors |

Positional Effects of Substituents on Pyrimidine Core Properties

For instance, in the case of 2,4,5-trisubstituted pyrimidine derivatives developed as sirtuin 5 (SIRT5) inhibitors, structural optimization and structure-activity relationship (SAR) analysis led to the discovery of potent nanomolar inhibitors. This highlights how modifications at these specific positions can drastically alter the inhibitory activity.

A review of pyrimidine derivatives confirmed that the position of substituents greatly influences biological activities, which can range from antimicrobial and anticancer to anti-inflammatory and anticonvulsant properties.

Computational Approaches to SAR Elucidation and Lead Optimization

Computational methods are invaluable tools for understanding the structure-activity relationships of pyrimidine derivatives and for guiding the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR):

3D-QSAR studies can provide insights into the structural requirements for biological activity. For example, a 3D-QSAR study on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors generated a statistically significant model that helped to identify key features for activity. Such models can be used to predict the activity of novel compounds before their synthesis.

Molecular Docking and Molecular Dynamics (MD) Simulations:

Molecular docking is used to predict the binding mode of a ligand within the active site of a target protein. This was employed in the study of 4-phenoxy-pyridine/pyrimidine derivatives to understand their interactions with VEGFR-2 and c-Met. MD simulations can further validate the docking results and provide a dynamic picture of the ligand-protein complex.

Pharmacophore Mapping and Virtual Screening:

Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to screen large compound databases to identify new potential inhibitors.

Lead Optimization:

Computational strategies are also employed in lead optimization to improve the potency and pharmacokinetic properties of initial hit compounds. This can involve designing new analogs with improved interactions with the target, as guided by docking and QSAR studies.

| Computational Method | Application in Pyrimidine SAR | Example |

| 3D-QSAR | Identifying key structural features for activity. | Pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors. |

| Molecular Docking | Predicting binding modes in target proteins. | 4-phenoxy-pyridine/pyrimidine derivatives with VEGFR-2 and c-Met. |

| Molecular Dynamics | Validating docking poses and assessing complex stability. | Pyrimidine derivatives as FAK inhibitors. |

| Virtual Screening | Identifying new hits from compound libraries. | ZINC database screening for TRAP1 inhibitors. |

Advanced Research Applications of Pyrimidine Based Chemical Entities

Research in Agrochemical Innovation and Discovery

In the realm of agrochemicals, pyrimidine (B1678525) derivatives are instrumental in the creation of new fungicides, herbicides, and insecticides. eurekaselect.comnih.govfrontiersin.org The adaptability of the pyrimidine structure allows for the synthesis of molecules that can selectively target pests and weeds, leading to more effective and environmentally safer agricultural solutions. researchgate.netdigitellinc.com

The pyrimidine skeleton is a prominent feature in many commercial fungicides, such as pyrimethanil (B132214) and diflumetorim. nih.govfrontiersin.org Research is focused on synthesizing novel pyrimidine derivatives to combat phytopathogenic fungi that threaten crop yields. nih.gov Scientists are designing new compounds by modifying the pyrimidine core to create fungicides with improved efficacy and a broader spectrum of activity. For instance, novel pyrimidine derivatives have been synthesized and tested in vitro against a variety of plant fungi, with some showing more potent activity than existing commercial fungicides. nih.gov

One study detailed the synthesis of pyrimidine derivatives containing an amide moiety, which were evaluated for their in vitro fungicidal activities against Botrytis cinerea, among others. The results showed that specific compounds exhibited excellent antifungal activity, with EC50 values surpassing that of the commercial fungicide Pyrimethanil. frontiersin.org

| Compound ID | Target Fungi | EC50 (μg/ml) | Reference Fungicide (Pyrimethanil) EC50 (μg/ml) |

| 5o | Phomopsis sp. | 10.5 | 32.1 |

| 5f | Phomopsis sp. | Inhibition rate of 100% at 50 µg/mL | Inhibition rate of 85.1% at 50 µg/mL |

| This table presents data on the antifungal activity of synthesized pyrimidine derivatives containing an amide moiety. frontiersin.org |

Pyrimidine derivatives are a significant class of herbicides used to control broadleaf weeds in various agricultural and non-agricultural settings. epa.gov Research in this area focuses on designing new molecules that can inhibit specific enzymes essential for plant growth. mdpi.com For example, a new class of lipophilic pyrimidine-biphenyl herbicides has been developed that targets the acetohydroxyacid synthase (AHAS) enzyme. mdpi.com

In another study, a series of new pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and showed significant herbicidal activities against certain monocotyledonous and dicotyledonous plants. mdpi.com The discovery of novel herbicidal chemical scaffolds with new modes of action, such as the disruption of pyrimidine biosynthesis, represents a major advancement in combating weed resistance. nih.govpnas.org

| Herbicide Class | Target Weeds | Mode of Action |

| Pyridine and Pyrimidine classes | Broadleaf weeds | Varies; some are persistent in plant materials |

| Lipophilic Pyrimidine-Biphenyls | General weeds | Acetohydroxyacid synthase (AHAS) inhibition |

| Aryl Pyrrolidinone Anilides | General weeds | Dihydroorotate dehydrogenase (DHODH) inhibition |

| This table summarizes different classes of pyrimidine-based herbicides and their mechanisms of action. epa.govmdpi.comnih.govpnas.org |

The pyrimidine framework is a key component in many commercial insecticides. nih.gov The development of novel insecticidal agents is driven by the need to overcome resistance to existing pesticides. researchgate.net Researchers have designed and synthesized new series of pyrimidine derivatives that exhibit significant insecticidal activity against various pests, including mosquitoes and aphids. nih.govmdpi.comnih.gov

For example, a series of novel pyrimidine derivatives containing a urea (B33335) pharmacophore were synthesized and tested against Aedes aegypti, the mosquito vector for dengue and yellow fever. Several of these compounds showed notable insecticidal activity against both adult and larval mosquitoes. nih.gov Another study focused on pyridino[1,2-a]pyrimidine mesoionics, which demonstrated good insecticidal activity against aphids, with some compounds having efficacy comparable to the commercial insecticide triflumezopyrim. nih.gov

| Compound Class | Target Insect | Notable Activity |

| Pyrimidine derivatives with urea pharmacophore | Aedes aegypti | 70% mortality at 2 µg mL-1 for compound 4d |

| Pyridino[1,2-a]pyrimidine mesoionics | Aphids | LC50 value of 2.97 mg/L for compound F45 |

| This table highlights the insecticidal activity of different classes of pyrimidine derivatives. nih.govnih.gov |

Contributions to Pharmaceutical Intermediate Synthesis and Drug Lead Development

The pyrimidine scaffold is not only vital in agrochemicals but also plays a crucial role in medicinal chemistry. mdpi.comnih.govmdpi.com Due to its presence in the building blocks of DNA and RNA, pyrimidine-based structures are central to the development of a wide range of therapeutic agents. nih.gov

The broad biological activity of pyrimidines has led to their extensive use in the development of anti-infective agents. ijmps.orgeurekaselect.comresearchgate.net The pyrimidine framework is a key structural component in numerous therapeutic compounds with antibacterial, antifungal, and antiviral properties. ijmps.org

Researchers have synthesized various pyrimidine derivatives and evaluated their efficacy against a range of pathogens. For instance, pyrimidine-appended Linezolid derivatives have shown potent activity against several strains of Gram-positive bacteria. nih.gov Additionally, other synthesized pyrimidine compounds have displayed moderate antibacterial and antifungal effects against various bacterial and fungal species. ijmps.org The versatility of the pyrimidine scaffold allows for the creation of new classes of safe and non-toxic anti-infective agents. nih.gov In the realm of antiviral research, certain 2',3'-dideoxy-5-chloropyrimidines have been synthesized and evaluated for their inhibitory activity against HIV-1. nih.gov

| Compound Type | Target | Activity |

| Pyrimidine-appended Linezolids | Gram-positive bacteria | MIC = 0.25–1 μg/mL against several pathogens |

| Chrysin-based pyrimidine–piperazine hybrid | Escherichia coli | MIC of 6.5 μg/mL |

| 2',3'-dideoxy-5-chloropyrimidines | HIV-1 | Reduced cytotoxicity with slightly reduced anti-HIV activity |

| This table showcases the anti-infective properties of various pyrimidine derivatives. ijmps.orgnih.govnih.gov |

The pyrimidine ring is a fundamental component of many anticancer agents due to its structural similarity to the nucleobases of DNA and RNA. nih.govekb.eg This has led to extensive research into pyrimidine derivatives as potential cancer therapies. mdpi.comnih.gov These compounds can exert their cell-killing effects through various mechanisms, such as inhibiting kinases or disrupting microtubule networks. nih.govmdpi.com

Numerous studies have reported the synthesis of novel pyrimidine derivatives with significant antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. mdpi.comnih.gov For example, a series of pyrimidine analogs bearing a fused 1,4-benzodioxane (B1196944) moiety demonstrated potent inhibition of several cancer cell lines, including liver and lung cancer cells. mdpi.com The ongoing development of pyrimidine-based scaffolds continues to be a promising avenue in the search for more effective and selective anticancer drugs. ekb.eg

| Compound Scaffold | Cancer Cell Lines | IC50 Values | Mechanism of Action |

| Fused 1,4-benzodioxane pyrimidine | A549–lung, HepG2–liver | 0.80 ± 0.09 μM, 0.11 ± 0.02 μM | Tubulin polymerization suppression |

| N-(pyrimidin-2-yl) benzenesulfonamides | Breast cancer cell lines | Not specified | Proposed dual activity against EGFR/HER2 |

| This table provides examples of pyrimidine derivatives investigated in anti-cancer research. mdpi.com |

Anti-Inflammatory Research and Pathway Modulation

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents by modulating key pathways involved in the inflammatory response. gsconlinepress.comorientjchem.org Research has shown that these compounds can target cyclooxygenase (COX) enzymes, lipoxygenases (LOX), and various inflammatory mediators.

A study on novel pyrimidine derivatives highlighted their ability to selectively inhibit COX-2, an enzyme responsible for inflammation and pain, with some compounds showing higher selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects. mdpi.com For instance, certain pyrimidine derivatives, L1 and L2, exhibited greater selectivity towards COX-2 compared to the established anti-inflammatory drug piroxicam. mdpi.com

Furthermore, some chalcone (B49325) derivatives containing a pyrimidine core have been investigated as dual inhibitors of COX-2 and 5-LOX, effectively targeting two key pathways in the arachidonic acid cascade. nih.govrjeid.com One such compound, (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)- prop-2-en-1-one (a chalcone derivative), demonstrated potent dual inhibition with improved gastric safety profiles in preclinical models. rjeid.com

The anti-inflammatory effects of pyrimidine scaffolds are also attributed to their antioxidant properties, including the reduction of reactive oxygen species (ROS) in inflammatory cell models. mdpi.commdpi.com The membrane-stabilizing and anti-hemolytic activities of certain pyrimidine and pyrimidopyrimidine derivatives further contribute to their anti-inflammatory potential. nih.gov

| Compound | Target | Activity (IC50) | Selectivity Index (COX-2/COX-1) | Reference |

|---|---|---|---|---|

| L1 | COX-2 | Comparable to Meloxicam | High | mdpi.com |

| L2 | COX-2 | Comparable to Meloxicam | High | mdpi.com |

| Chalcone Derivative C64 | COX-2/5-LOX | 0.092 µM (COX-2), 0.136 µM (5-LOX) | 68.43 | nih.govrjeid.com |

Neurological Disorder Research (e.g., anticonvulsant, antidepressant scaffolds)

The pyrimidine nucleus is a key structural motif in the design of novel therapeutic agents for neurological disorders, including epilepsy and depression. mdpi.com

Anticonvulsant Research:

Several studies have explored the anticonvulsant potential of pyrimidine derivatives. benthamdirect.comresearchgate.netpensoft.net A notable lead compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, demonstrated the ability to prevent lethality and reduce the number and severity of seizures in a pentylenetetrazole-induced seizure model in rats. actapharmsci.com Molecular docking studies suggest that the anticonvulsant mechanism of such compounds may involve interactions with GABA-A, GABA-AT, Carbonic Anhydrase II, and NMDA receptors. actapharmsci.com Another study identified N`-(diphenylmethylene)-6-methyl-4-phenyl-2-thioxo-1, 2, 3, 4- tetrahydropyrimidine-5-carbohydrazide as a promising anticonvulsant agent with no associated neurotoxicity in preclinical models. mdpi.com Furthermore, a series of 7-substituted-[1,2,4]triazolo[4,3-f]pyrimidine derivatives were synthesized and evaluated for their anticonvulsant activities, with compound 3i (7-(4-chlorophenoxy)-[1,2,4]triazolo[4,3-f]pyrimidine) showing a significant protective index. mdpi.com

Antidepressant Research:

Researchers have also investigated pyrimidine derivatives for their antidepressant activity. [1, 3] A series of 2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide derivatives were synthesized and screened, with one compound showing potent antidepressant activity by reducing the duration of immobility time in preclinical models. [1, 7] The antidepressant properties of a novel pyrimido[4,5-d]pyrimidine (B13093195) derivative have been linked to its specific molecular conformation, suggesting a potential interaction with presynaptic alpha-receptor sites. mdpi.com

| Compound | Test Model | Effect | Reference |

|---|---|---|---|

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | Pentylenetetrazole-induced seizures (rats) | Prevented lethality, reduced seizure number and severity, increased latency period | rjeid.com |

| N`-(diphenylmethylene)-6-methyl-4-phenyl-2-thioxo-1, 2, 3, 4- tetrahydropyrimidine-5-carbohydrazide | Maximal electroshock induced seizures (MES) and subcutaneous pentylenetetrazole (scPTZ) models | Emerged as a lead compound with no neurotoxicity | benthamdirect.com |

| 7-(4-chlorophenoxy)- nih.govrsc.orgnih.govtriazolo[4,3-f]pyrimidine (3i) | Maximal electroshock (MES) test | Median effective dose (ED50) of 34.7 mg/kg | nih.gov |

Pyrimidine Scaffolds in Material Science Research (e.g., functional materials, sensors)

The unique electronic and photophysical properties of the pyrimidine ring have led to its exploration in the development of advanced functional materials and chemical sensors. ontosight.ai

Functional Materials:

Pyrimidine derivatives are being investigated for their potential use in organic semiconductor materials. mdpi.com The electron-deficient nature of the pyrimidine ring can be tuned through chemical modifications to create materials with specific electronic properties suitable for applications in organic electronics.

Chemical Sensors:

Pyrimidine-based chemosensors have been developed for the detection of various ions. rsc.orgnih.gov For example, a colorimetric and fluorescent chemosensor based on a pyrimidine derivative was designed for the sequential detection of copper (II) and cyanide ions in aqueous media. nih.gov This sensor exhibited a distinct color change and a shift in its UV-visible absorption spectrum upon binding with copper ions, and the subsequent addition of cyanide ions restored the original state of the sensor. nih.gov Another study reported the development of chromene–triazole-pyrimidine based chemosensors for the selective detection of Fe3+ ions, demonstrating a "turn-off" fluorescence response. rsc.org The versatility of the pyrimidine scaffold allows for the design of sensors with high sensitivity and selectivity for specific analytes. rsc.org

| Sensor Type | Target Analyte | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Pyrimidine-based chemosensor (PyrCS) | Cu2+ | Colorimetric and UV-Vis Spectroscopy | 0.116 µM | nih.gov |

| PyrCS-Cu2+ complex | CN- | Colorimetric (displacement approach) | 0.320 µM | nih.gov |

| Chromene–triazole-pyrimidine triad (B1167595) molecules | Fe3+ | Turn-off fluorescence | Extremely low | rsc.org |

Future Research Directions and Emerging Challenges in Pyrimidine Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is constantly being refined to improve efficiency, reduce environmental impact, and access a wider range of molecular diversity. Future research in this area is centered on several key themes:

Green Chemistry Approaches: There is a significant push towards developing more environmentally friendly synthetic routes. This includes the use of greener solvents, catalysts, and reaction conditions. Microwave-assisted synthesis and flow chemistry are gaining traction as methods to reduce reaction times, improve yields, and minimize waste.

Catalytic Systems: The exploration of novel catalysts is crucial for developing more efficient and selective reactions. This includes the use of transition-metal catalysts for cross-coupling reactions to introduce diverse substituents onto the pyrimidine ring. Furthermore, the development of organocatalysts and biocatalysts presents an opportunity for milder and more sustainable synthetic transformations.

Multicomponent Reactions: One-pot multicomponent reactions are highly sought after as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. Future efforts will likely focus on the discovery of new multicomponent reactions for the synthesis of highly functionalized and structurally diverse pyrimidine libraries.

Advanced Computational Design and Virtual Screening of Pyrimidine Analogs

Computational tools are becoming indispensable in the design and discovery of new pyrimidine-based molecules with desired properties. These in silico methods accelerate the research process and reduce the reliance on costly and time-consuming experimental screening.

Structure-Based Drug Design: For medicinal chemistry applications, computational docking and molecular dynamics simulations are used to predict how pyrimidine analogs will interact with biological targets. This allows for the rational design of more potent and selective inhibitors or modulators of protein function.

Virtual Screening: Large virtual libraries of pyrimidine derivatives can be screened against biological targets to identify potential lead compounds. The use of artificial intelligence and machine learning algorithms is enhancing the predictive power of these screening methods.

ADMET Prediction: A significant challenge in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. Advanced computational models are being developed to better predict these properties early in the discovery process, reducing the likelihood of late-stage failures.

Integration of Pyrimidine Scaffolds into Hybrid Molecular Architectures

The combination of the pyrimidine core with other pharmacophores or functional moieties to create hybrid molecules is a promising strategy for developing compounds with novel or enhanced properties.

Hybrid Drugs: In medicinal chemistry, hybrid molecules can exhibit dual or synergistic modes of action, potentially overcoming drug resistance or improving therapeutic efficacy. The pyrimidine scaffold can be linked to other heterocyclic systems, natural products, or known drug molecules to create these novel entities.

Functional Materials: In materials science, integrating pyrimidine units into larger molecular architectures can lead to materials with unique optical, electronic, or self-assembly properties. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and nanotechnology.

Deepening Understanding of Structure-Property Relationships

A fundamental aspect of pyrimidine chemistry is understanding how the structure of a molecule dictates its physical, chemical, and biological properties. Continued research in this area is essential for the rational design of new compounds.

Substituent Effects: A systematic investigation of how different substituents at various positions on the pyrimidine ring influence its properties is crucial. This includes studying the impact on electronic properties, reactivity, and biological activity.

Conformational Analysis: The three-dimensional shape of a pyrimidine derivative can significantly affect its interaction with biological targets or its performance in materials. Advanced analytical techniques and computational modeling are being used to better understand the conformational preferences of these molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the structural features of a series of compounds with their biological activity. The development of more sophisticated QSAR models will aid in the design of more potent and selective pyrimidine-based drugs.

Q & A

Basic Question: What are the recommended synthetic routes for 2-Chloro-5-(3-methylphenoxy)pyrimidine, and how can purity be optimized?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) at the 5-position of 2-chloropyrimidine. A methoxy or phenoxy group is introduced via reaction with 3-methylphenol under basic conditions (e.g., K2CO3 or NaH in DMF/DMSO at 80–100°C) . Key considerations:

- Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

- By-product mitigation: Excess phenol derivatives and unreacted starting materials are common impurities; monitoring reaction progress via TLC or HPLC is advised.

Basic Question: How can structural validation be performed for this compound?

Answer:

A multi-technique approach is essential:

- X-ray crystallography: Resolves bond lengths, angles, and supramolecular interactions (e.g., O—H⋯N hydrogen bonds observed in analogous pyrimidines) .

- NMR spectroscopy: 1H/13C NMR identifies substituent environments (e.g., chlorine’s deshielding effect at C2, phenoxy group splitting patterns) .

- DFT calculations: Validate molecular geometry and electronic properties (e.g., HOMO-LUMO gaps using B3LYP/6-311++G(d,p)) .

Advanced Question: How do substituent variations at the 5-position influence reactivity and biological activity?

Answer:

Comparative studies of pyrimidine derivatives reveal:

Methodological Insight: Structure-activity relationship (SAR) studies require systematic substitution (e.g., Suzuki couplings) followed by bioassays (e.g., IC50 determination).

Advanced Question: What supramolecular interactions dominate its crystal packing, and how do they affect stability?

Answer:

In analogous chloro-pyrimidines, crystal structures reveal:

- O—H⋯N hydrogen bonds between hydroxyl groups and pyrimidine N-atoms (bond length: ~2.8 Å) .

- C—H⋯O contacts involving methyl/phenoxy groups (contributing to layered packing) .

- Van der Waals interactions from chloro and methyl groups enhance lattice energy.

Implications: These interactions improve thermal stability and solubility profiles, critical for formulation in drug delivery studies.

Advanced Question: How can reaction conditions be optimized to minimize by-products like dechlorinated species?

Answer:

Key strategies:

- Temperature control: Maintain 80–100°C to avoid thermal decomposition of the chloro group.

- Catalyst selection: Use Pd/Cu systems for cross-couplings to prevent C-Cl bond cleavage .

- Real-time monitoring: Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust stoichiometry dynamically .

Advanced Question: What challenges arise in computational modeling of its electronic properties?

Answer:

- Basis set limitations: Smaller sets (e.g., 6-31G) underestimate electron-withdrawing effects of chlorine; 6-311++G(d,p) is recommended .

- Method selection: DFT (B3LYP) outperforms HF for predicting NMR chemical shifts but may misestimate HOMO-LUMO gaps in polar solvents .

- Solvent effects: Include implicit solvent models (e.g., PCM) to account for dielectric environments in biological systems.

Advanced Question: How to resolve contradictions between experimental and computational data (e.g., NMR vs. DFT)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.